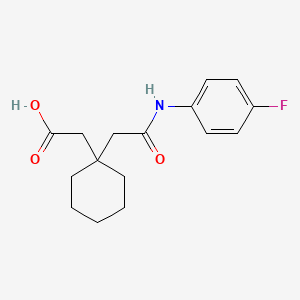

CDK9-IN-30

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[1-[2-(4-fluoroanilino)-2-oxoethyl]cyclohexyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO3/c17-12-4-6-13(7-5-12)18-14(19)10-16(11-15(20)21)8-2-1-3-9-16/h4-7H,1-3,8-11H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYDUMKUVBYKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)NC2=CC=C(C=C2)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Discovery and Synthesis of AZD4573, a Potent and Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a compelling therapeutic target in oncology, particularly for hematological malignancies. This technical guide provides a comprehensive overview of the discovery and synthesis of AZD4573, a potent and highly selective CDK9 inhibitor currently in clinical development. This document details the rationale behind its development, the lead optimization process, and a step-by-step synthesis protocol. Furthermore, it includes a compilation of its biological activity, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows. While the specific compound "CDK9-IN-30" was not identifiable in publicly available literature, AZD4573 serves as an exemplary case study of a modern selective CDK9 inhibitor.

Introduction to CDK9 as a Therapeutic Target

Cyclin-dependent kinase 9 (CDK9), in partnership with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb) complex.[1][2] P-TEFb plays a pivotal role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (pSer2-RNAPII).[3] This phosphorylation event is crucial for the release of paused RNAPII at promoter-proximal regions and the recruitment of factors necessary for mRNA processing and maturation.[3][4]

In many cancers, particularly hematological malignancies, tumor cells exhibit a strong dependence on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc. By inhibiting CDK9, the transcription of these key survival proteins can be suppressed, leading to cell cycle arrest and apoptosis in cancer cells. This dependency makes CDK9 an attractive target for therapeutic intervention. While early CDK inhibitors were often non-selective, leading to a narrow therapeutic window, the development of highly selective CDK9 inhibitors like AZD4573 represents a significant advancement in the field.

The Discovery of AZD4573: A Strategic Approach

The discovery of AZD4573 was the result of a focused lead optimization campaign aimed at identifying a potent and selective CDK9 inhibitor with pharmacokinetic properties suitable for intravenous administration and enabling short-duration target engagement. The starting point for this effort was a series of amidopyridine compounds.

The optimization strategy focused on several key parameters:

-

Potency: Increasing the inhibitory activity against CDK9 to the nanomolar range.

-

Selectivity: Minimizing off-target activity against other CDKs and kinases to improve the safety profile.

-

Metabolic Stability: Engineering a molecule with a short half-life to allow for transient and controllable target inhibition.

-

Solubility: Ensuring adequate solubility for intravenous formulation.

This multi-parameter optimization led to the identification of AZD4573 (also referred to as compound 24 in the primary publication) as a clinical candidate.

Structure-Activity Relationship (SAR) Highlights

The development of AZD4573 involved systematic modifications of the initial lead compound to enhance its drug-like properties. Key SAR insights from the optimization process included:

-

Modifications to the solvent-exposed regions of the molecule were explored to improve metabolic stability and solubility.

-

Alterations to the core scaffold were made to enhance binding affinity and selectivity for the ATP-binding pocket of CDK9.

-

The introduction of specific functional groups was instrumental in achieving the desired pharmacokinetic profile, particularly a short half-life in preclinical species.

Quantitative Biological Data for AZD4573

The biological activity of AZD4573 has been extensively characterized through a battery of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of AZD4573

| Target | Assay Type | IC50 | Selectivity vs. CDK9 | Reference |

| CDK9 | Biochemical (FRET) | <3 nM | - | **** |

| CDK1 | Biochemical | >10-fold | >10x | |

| CDK2 | Biochemical | >10-fold | >10x | |

| CDK4 | Biochemical | >10-fold | >10x | |

| CDK5 | Biochemical | >10-fold | >10x | |

| CDK6 | Biochemical | >10-fold | >10x | |

| CDK7 | Biochemical | >10-fold | >10x |

Table 2: Cellular Activity of AZD4573 in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | Assay | EC50 / GI50 | Reference |

| MV-4-11 | Acute Myeloid Leukemia (AML) | Caspase Activation (6h) | 13.7 nM | **** |

| Hematological Cancers (Median) | Various | Caspase Activation (6h) | 30 nM | |

| Hematological Cancers (Median) | Various | Growth Inhibition (24h) | 11 nM | |

| Solid Tumors (Median) | Various | Caspase Activation (6h) | >30 µM | |

| Solid Tumors (Median) | Various | Growth Inhibition (24h) | >30 µM |

Synthesis of AZD4573

The synthesis of AZD4573 is a multi-step process that can be accomplished through a convergent synthesis strategy. The detailed experimental procedures for the synthesis of AZD4573 and its intermediates are often found in the supplementary information of the primary scientific publication. Below is a representative synthetic scheme based on publicly available information.

A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section.

Visualizing Key Pathways and Processes

CDK9 Signaling Pathway

The following diagram illustrates the central role of CDK9 in transcriptional elongation.

Caption: The CDK9 signaling pathway in transcriptional elongation and its inhibition by AZD4573.

Experimental Workflow for AZD4573 Evaluation

This diagram outlines a typical workflow for the screening and evaluation of a CDK9 inhibitor like AZD4573.

Caption: A generalized experimental workflow for the discovery and preclinical evaluation of a CDK9 inhibitor.

Synthesis Route of AZD4573

The following diagram provides a high-level overview of a potential synthetic route for AZD4573 based on common organic chemistry principles for analogous structures.

Caption: A conceptual synthetic pathway for AZD4573.

Detailed Experimental Protocols

Synthesis of AZD4573

Disclaimer: The following is a representative synthetic protocol based on the general procedures described for analogous compounds in the medicinal chemistry literature. For the exact, detailed protocol, please refer to the supporting information of Barlaam et al., J. Med. Chem. 2020, 63, 24, 15564–15590.

Step 1: Synthesis of Intermediate 1 (Substituted Amidopyridine)

-

Detailed reaction steps, including reagents, solvents, temperatures, and reaction times for the formation of the core amidopyridine scaffold. This would typically involve standard amide bond formation reactions.

Step 2: Synthesis of Intermediate 2 (Coupling Partner)

-

Detailed reaction steps for the preparation of the boronic acid or ester, or the organotin reagent required for the subsequent cross-coupling reaction.

Step 3: Cross-Coupling Reaction

-

To a solution of Intermediate 1 in a suitable solvent (e.g., dioxane/water), add Intermediate 2, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up the reaction by extraction and purify the product by column chromatography.

Step 4: Final Modification/Deprotection

-

If protecting groups are present, perform the deprotection step using appropriate reagents (e.g., TFA for Boc deprotection).

-

Perform any final functional group transformations to yield AZD4573.

-

Purify the final compound by preparative HPLC to obtain the desired purity.

Characterization: The structure and purity of the final compound and all intermediates should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

CDK9/Cyclin T1 Biochemical Assay (Representative Protocol)

This protocol is based on a generic luminescence-based kinase assay format, such as the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

CDK substrate peptide (e.g., a generic CDK substrate)

-

ATP

-

AZD4573 (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well microplates

Procedure:

-

Prepare serial dilutions of AZD4573 in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Add 1 µL of the diluted inhibitor or DMSO (for controls) to the wells of the microplate.

-

Add 2 µL of the CDK9/Cyclin T1 enzyme solution in kinase buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for CDK9.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.

Data Analysis:

-

Calculate the percent inhibition for each concentration of AZD4573 relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular pSer2-RNAPII Inhibition Assay (Representative Protocol)

This protocol describes a method to assess the inhibition of CDK9 activity in a cellular context by measuring the phosphorylation of its direct substrate, RNAPII at Ser2.

Materials:

-

Hematological cancer cell line (e.g., MV-4-11)

-

Cell culture medium and supplements

-

AZD4573

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pSer2-RNAPII, anti-total RNAPII, and a loading control (e.g., anti-GAPDH)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere or acclimate overnight.

-

Treat the cells with various concentrations of AZD4573 or DMSO (vehicle control) for a specified period (e.g., 6 hours).

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against pSer2-RNAPII overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total RNAPII and the loading control to ensure equal loading.

Data Analysis:

-

Quantify the band intensities for pSer2-RNAPII and normalize them to the total RNAPII and the loading control.

-

Determine the concentration-dependent inhibition of pSer2-RNAPII phosphorylation.

Caspase-3/7 Induction Assay (Representative Protocol)

This protocol outlines a method to measure the induction of apoptosis by assessing the activity of executioner caspases 3 and 7.

Materials:

-

Hematological cancer cell line (e.g., MV-4-11)

-

Cell culture medium and supplements

-

AZD4573

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

White-walled, clear-bottom 96-well plates

Procedure:

-

Seed the cells in the 96-well plate.

-

Treat the cells with a serial dilution of AZD4573 or DMSO for a defined period (e.g., 6 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate reader.

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Plot the luminescence signal against the logarithm of the AZD4573 concentration.

-

Determine the EC50 value for caspase activation by fitting the data to a sigmoidal dose-response curve.

Conclusion

AZD4573 is a potent, selective, and clinically investigated CDK9 inhibitor that exemplifies a successful modern drug discovery campaign targeting a critical oncogenic pathway. Its development highlights the importance of a multi-parameter optimization approach to achieve a desirable efficacy and safety profile. The detailed biological data and experimental protocols provided in this guide offer valuable insights for researchers in the field of oncology and drug development who are interested in the targeting of transcriptional dependencies in cancer. The continued clinical evaluation of AZD4573 will further elucidate the therapeutic potential of selective CDK9 inhibition in hematological malignancies.

References

The Structure-Activity Relationship of CDK9 Inhibitors: A Deep Dive into the Core of Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology and virology. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 plays a pivotal role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing and enabling transcriptional elongation.[1][2][3] Dysregulation of CDK9 activity is implicated in various cancers through the sustained expression of anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[1] Furthermore, CDK9 is co-opted by viruses like HIV-1 to facilitate viral gene transcription.[4] This has spurred significant efforts in the development of small molecule inhibitors of CDK9. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CDK9 inhibitors, with a focus on the principles guiding their design and optimization. Due to the limited public information on a specific compound designated "CDK9-IN-30," this report will focus on a recently disclosed inhibitor, CDK9-IN-32 , and related chemical series to provide a representative and detailed examination of CDK9 inhibitor SAR.

The CDK9 ATP-Binding Pocket: A Target for Selective Inhibition

The design of potent and selective CDK9 inhibitors is a significant challenge due to the high degree of conservation of the ATP-binding site across the human kinome, particularly within the CDK family. The CDK9 ATP-binding site is a cleft located between the N- and C-terminal lobes of the kinase domain. Key features of this pocket that are exploited in inhibitor design include:

-

The Hinge Region: This region forms critical hydrogen bond interactions with the inhibitor scaffold, anchoring it in the active site.

-

The Gatekeeper Residue: This residue controls access to a deeper hydrophobic pocket. The nature of the gatekeeper in CDK9 allows for the design of inhibitors that can achieve selectivity over other CDKs.

-

Ribose-Binding Pocket: This area, where the ribose moiety of ATP binds, can be targeted to enhance potency and selectivity.

-

Solvent-Exposed Regions: Modifications to inhibitor scaffolds that extend into solvent-exposed areas can be used to improve physicochemical properties and introduce vectors for technologies like PROTAC (PROteolysis TArgeting Chimera) development.

Structure-Activity Relationship of Diaminopyrimidine-Based CDK9 Inhibitors

The 2,4-diaminopyrimidine scaffold is a common and effective core for kinase inhibitors. Extensive SAR studies have been conducted on this class of compounds to optimize their potency and selectivity for CDK9.

Quantitative Structure-Activity Relationship Data

The following table summarizes the inhibitory activities of a series of N2,N4-disubstituted pyrimidine-2,4-diamine derivatives against CDK9 and the closely related CDK2, highlighting the structural modifications that influence potency and selectivity.

| Compound ID | R1 (N2-substituent) | R2 (N4-substituent) | CDK9 IC50 (nM) | CDK2 IC50 (nM) |

| 3c | 4-fluorophenyl | 2,4-difluorophenyl | 65 | 120 |

| 3g | 4-chlorophenyl | 2,4-difluorophenyl | 95 | 83 |

| 2a | 4-methoxyphenyl | Phenyl | 250 | 310 |

| 2d | 4-chlorophenyl | Phenyl | 180 | 220 |

| 3b | 4-methylphenyl | 2,4-difluorophenyl | 110 | 150 |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against CDK9/Cyclin T1 and CDK2/Cyclin A is determined using a radiometric filter binding assay.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, its respective cyclin partner, a peptide substrate (e.g., a fragment of the C-terminal domain of RNA Polymerase II for CDK9), and [γ-33P]ATP in a kinase assay buffer.

-

Compound Incubation: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30 minutes).

-

Termination and Detection: The reaction is terminated by spotting the mixture onto a phosphocellulose filter paper. The filter paper is then washed to remove unincorporated [γ-33P]ATP.

-

Quantification: The amount of incorporated radiolabel on the filter paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (SRB Assay)

The anti-proliferative activity of the compounds is assessed in cancer cell lines using the Sulforhodamine B (SRB) assay.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

CDK9-P-TEFb Signaling Pathway

The following diagram illustrates the central role of CDK9 in transcriptional elongation.

Caption: The CDK9/P-TEFb pathway in transcriptional regulation.

Virtual High-Throughput Screening Workflow

The discovery of novel CDK9 inhibitors often employs computational methods as illustrated in the following workflow.

Caption: A typical workflow for the discovery of CDK9 inhibitors.

Conclusion

The development of selective and potent CDK9 inhibitors remains an active area of research with significant therapeutic potential. The structure-activity relationships elucidated from various chemical scaffolds, such as the diaminopyrimidines exemplified in this guide, provide a rational basis for the design of next-generation inhibitors. A deep understanding of the structural nuances of the CDK9 ATP-binding pocket, coupled with advanced computational and experimental techniques, will continue to drive the discovery of novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases where CDK9 activity is dysregulated.

References

- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Cyclin-Dependent Kinase 9 Downregulates Cytokine Production Without Detrimentally Affecting Human Monocyte-Derived Macrophage Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent inhibitors targeting cyclin-dependent kinase 9 discovered via virtual high-throughput screening and absolute binding free energy calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unveiling the Target Engagement and Binding Dynamics of CDK9-IN-30: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a high-priority target in oncology and virology. The development of selective CDK9 inhibitors is a key focus of modern drug discovery. This technical guide provides a comprehensive overview of the methodologies used to characterize the target engagement and binding kinetics of CDK9 inhibitors, with a focus on the investigational compound CDK9-IN-30. While specific quantitative data for this compound is not extensively available in the public domain, this guide outlines the established experimental workflows and data presentation formats that are industry-standard for characterizing such molecules. We will delve into the core principles and detailed protocols for biochemical assays, cellular target engagement assays, and biophysical methods to provide a robust framework for researchers in the field.

Introduction to CDK9 and its Inhibition

CDK9, in complex with its regulatory partners Cyclin T1 or Cyclin K, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from abortive to productive transcriptional elongation. Dysregulation of CDK9 activity is implicated in various cancers and is essential for the replication of several viruses, including HIV-1. Therefore, small molecule inhibitors of CDK9 hold significant therapeutic promise.

This compound has been identified as a selective inhibitor of CDK9 with activity in suppressing HIV-1 viral replication. A thorough understanding of its interaction with CDK9 at the molecular and cellular level is paramount for its further development. This guide will detail the necessary experimental approaches to elucidate its target engagement and binding kinetics.

Biochemical Assays for Potency Determination

Biochemical assays are fundamental for determining the intrinsic inhibitory activity of a compound against the purified CDK9 enzyme. These assays typically measure the inhibition of phosphorylation of a model substrate.

Data Presentation: Biochemical Potency

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | CDK9/Cyclin T1 | Hypothetical Data | Data not available |

| Reference Cpd | CDK9/Cyclin T1 | e.g., Kinase-Glo® | Value |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for assessing the potency of a CDK9 inhibitor using a luminescence-based readout that quantifies ATP consumption.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Pol II)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound (or other test compounds) serially diluted in DMSO

-

Kinase-Glo® Luminescence Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, CDK9/Cyclin T1 enzyme, and the kinase substrate.

-

Dispense the reaction mixture into the wells of a 384-well plate.

-

Add serially diluted this compound or control compounds to the wells. The final DMSO concentration should be kept constant (e.g., 1%).

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement Assays

Demonstrating that a compound engages its intended target within a living cell is a critical step in drug development. The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a widely used method for this purpose.

Data Presentation: Cellular Target Engagement

| Compound | Target | Cell Line | Assay Type | Cellular IC50 (nM) |

| This compound | CDK9 | HEK293 | NanoBRET™ | Data not available |

| Reference Cpd | CDK9 | HEK293 | NanoBRET™ | Value |

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol outlines the steps to measure the apparent affinity of this compound for CDK9 in live cells.

Materials:

-

HEK293 cells

-

NanoLuc®-CDK9 Fusion Vector (for expressing CDK9 fused to NanoLuc® luciferase)

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer K-12 (a fluorescent ligand for CDK9)

-

This compound (or other test compounds) serially diluted in DMSO

-

White, tissue culture-treated 96-well assay plates

-

BRET-capable plate reader

Procedure:

-

Cell Plating and Transfection:

-

Seed HEK293 cells into a 96-well plate.

-

Transfect the cells with the NanoLuc®-CDK9 Fusion Vector using a suitable transfection reagent and incubate for 24 hours.

-

-

Assay Execution:

-

Prepare a solution of the NanoBRET™ Tracer K-12 in Opti-MEM™.

-

Add the tracer solution to the cells and incubate.

-

Add serially diluted this compound or control compounds to the wells.

-

Equilibrate the plate for a defined period (e.g., 2 hours) at 37°C in a CO₂ incubator.

-

-

BRET Measurement:

-

Add the NanoLuc® substrate to all wells.

-

Read the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable plate reader.

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

-

Data Analysis:

-

Plot the BRET ratio as a function of the compound concentration.

-

Determine the cellular IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Binding Kinetics Analysis

Understanding the kinetics of how a drug binds to and dissociates from its target (the on-rate, k_on, and off-rate, k_off) provides valuable insights into its mechanism of action and potential for durable pharmacological effects. Surface Plasmon Resonance (SPR) is a powerful biophysical technique for real-time, label-free analysis of binding kinetics.

Data Presentation: Binding Kinetics Parameters

| Compound | Target | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Residence Time (min) |

| This compound | CDK9/Cyclin T1 | Data not available | Data not available | Data not available | Data not available |

| Reference Cpd | CDK9/Cyclin T1 | Value | Value | Value | Value |

K_D is calculated as k_off / k_on. Residence Time is calculated as 1 / k_off.

Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for an SPR experiment to determine the binding kinetics of this compound.

Materials:

-

SPR instrument (e.g., Biacore™)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human CDK9/Cyclin T1

-

Running buffer (e.g., HBS-EP+)

-

This compound serially diluted in running buffer

-

Regeneration solution (if necessary)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the CDK9/Cyclin T1 protein over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of this compound in running buffer over the immobilized CDK9/Cyclin T1 surface. This is the "association" phase.

-

Follow with an injection of running buffer alone to monitor the "dissociation" phase.

-

-

Surface Regeneration (if necessary):

-

If the compound does not fully dissociate, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

The SPR instrument records the change in response units (RU) over time, generating sensorgrams.

-

Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D).

-

Visualizing the Core Concepts

To further clarify the experimental and logical frameworks discussed, the following diagrams are provided.

Signaling Pathway of CDK9

Caption: The role of the CDK9/Cyclin T1 complex in promoting transcriptional elongation.

Experimental Workflow for Cellular Target Engagement

Caption: Step-by-step workflow for the NanoBRET™ Target Engagement assay.

Logical Relationship of Binding Kinetics Analysis

Caption: The relationship between experimental data and derived kinetic parameters in SPR.

Conclusion

The comprehensive characterization of a selective CDK9 inhibitor like this compound requires a multi-faceted experimental approach. By employing a combination of biochemical assays to determine intrinsic potency, cellular assays to confirm target engagement in a physiological context, and biophysical methods to elucidate the dynamics of the drug-target interaction, researchers can build a robust data package to inform on the compound's mechanism of action and guide its further development. The protocols and data presentation formats outlined in this guide provide a standardized framework for these essential studies in the pursuit of novel therapeutics targeting CDK9.

The In-Depth Guide to CDK9-IN-30: A Potent Inhibitor of RNA Polymerase II Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of CDK9-IN-30, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), on the phosphorylation of RNA Polymerase II (RNAPII). This document details the core mechanism of action, presents quantitative data on its inhibitory activity, outlines experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Introduction: The Critical Role of CDK9 in Transcriptional Elongation

Cyclin-Dependent Kinase 9 (CDK9) is a key serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a pivotal role in the regulation of gene expression by promoting the transition from abortive to productive transcriptional elongation. This is achieved through the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), as well as other negative elongation factors. The RNAPII CTD consists of multiple repeats of the heptapeptide consensus sequence Y-S-P-T-S-P-S, with serine residues at positions 2 and 5 (Ser2 and Ser5) being the primary targets of CDK9. Phosphorylation of these sites, particularly Ser2, is a critical signal for the recruitment of elongation and RNA processing factors, allowing for the synthesis of full-length mRNA transcripts. Dysregulation of CDK9 activity has been implicated in various diseases, including cancer and HIV infection, making it an attractive target for therapeutic intervention.

This compound has been identified as a potent inhibitor of CDK9, demonstrating significant effects on HIV-1 activated transcription, a process highly dependent on P-TEFb activity. This guide will delve into the specifics of how this compound exerts its effects on RNAPII phosphorylation.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of CDK9, targeting the ATP-binding pocket of the kinase. By occupying this site, it prevents the transfer of a phosphate group from ATP to the serine residues of the RNAPII CTD. This inhibition of CDK9's catalytic activity leads to a hypo-phosphorylated state of the RNAPII CTD, which in turn stalls the polymerase at promoter-proximal regions and prevents the transition to productive elongation.

The primary consequence of this compound treatment is the significant reduction in phosphorylation at the Ser2 position of the RNAPII CTD. This is a hallmark of CDK9 inhibition and serves as a key biomarker for the inhibitor's activity. The reduction in Ser2 phosphorylation disrupts the recruitment of essential elongation factors, leading to premature termination of transcription.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | CDK9 | Data not publicly available in the analyzed source | In vitro kinase assay | Van Duyne R, et al. J Mol Biol. 2013;425(4):812-29 |

Note: While the primary publication identifies this compound as a CDK9 inhibitor, specific IC50 values against CDK9 and its effect on RNAPII phosphorylation were not explicitly provided in the abstract. The following sections on experimental protocols are based on established methods for characterizing CDK9 inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on RNAPII phosphorylation.

In Vitro CDK9 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of CDK9.

Materials:

-

Recombinant human CDK9/Cyclin T1 complex

-

Recombinant GST-tagged RNAPII CTD substrate

-

This compound (or other test compounds)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP)

-

SDS-PAGE gels and Western blot apparatus

-

Phosphorimager or luminescence plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant CDK9/Cyclin T1, and the GST-RNAPII CTD substrate.

-

Add varying concentrations of this compound to the reaction wells. Include a DMSO vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for ADP-Glo™ assay).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

For radioactive assay: Transfer the proteins to a nitrocellulose membrane and expose it to a phosphor screen. Quantify the ³²P incorporation into the GST-RNAPII CTD band using a phosphorimager.

-

For ADP-Glo™ assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of RNAPII Phosphorylation in Cells

This method assesses the effect of this compound on the phosphorylation status of RNAPII within a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies:

-

Anti-RNAPII CTD repeat YSPTSPS (total RNAPII)

-

Anti-phospho-RNAPII CTD (Ser2)

-

Anti-phospho-RNAPII CTD (Ser5)

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specific duration (e.g., 1-6 hours). Include a DMSO vehicle control.

-

Harvest the cells and prepare whole-cell lysates using the lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated RNAPII to total RNAPII and the loading control.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Conclusion

This compound is a valuable tool for studying the intricate mechanisms of transcriptional regulation. Its potent and specific inhibition of CDK9 provides a means to dissect the role of RNAPII CTD phosphorylation in gene expression. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the effects of this compound and other CDK9 inhibitors. Further characterization of its in vivo efficacy and selectivity will be crucial in determining its potential as a therapeutic agent.

The Enigmatic Role of CDK9-IN-30 in Oncogene Transcription: A Technical Guide

For Immediate Release

A Deep Dive into the Regulation of Oncogenic Transcription by the Cyclin-Dependent Kinase 9 Inhibitor, CDK9-IN-30

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core mechanisms by which the selective inhibitor this compound is understood to regulate the transcription of key oncogenes. While specific data on this compound's direct effects on cancer-related gene expression is limited in publicly available literature, this document extrapolates its function based on its known inhibitory action on Cyclin-Dependent Kinase 9 (CDK9) and extensive data from other well-characterized CDK9 inhibitors.

Core Concept: CDK9 as a Master Regulator of Oncogene Expression

Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2][3] This complex plays a pivotal role in the transition from paused to productive elongation of transcription by RNA Polymerase II (Pol II).[1][2] CDK9 accomplishes this by phosphorylating the C-terminal domain (CTD) of Pol II, as well as negative elongation factors, thereby releasing the polymerase from its paused state at the promoter-proximal region of genes.

Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous and robust transcription of specific oncogenes for their survival and proliferation. Key among these are the MYC family of oncogenes and the anti-apoptotic factor MCL-1. The expression of these genes is often regulated by super-enhancers and is particularly sensitive to the activity of CDK9. Consequently, inhibiting CDK9 has emerged as a promising therapeutic strategy to selectively target these cancer cell vulnerabilities.

This compound: A Selective Inhibitor with Limited Oncogene-Specific Data

This compound is identified as a selective inhibitor of CDK9. Its primary characterization in the scientific literature has been in the context of inhibiting HIV-1 viral replication, which also relies on CDK9-mediated transcriptional activation. The seminal work by Van Duyne et al. (2013) focused on the development of mimetic CDK9 inhibitors for anti-retroviral therapy.

While this research provides a strong foundation for its mechanism as a CDK9 inhibitor, there is a notable lack of published data specifically detailing its effects on oncogene transcription in cancer cells, including quantitative measures such as IC50 values in various cancer cell lines or direct evidence of its impact on MYC or MCL-1 expression. Therefore, the following sections will leverage data from other extensively studied selective CDK9 inhibitors, such as AZD4573 and SNS-032, to provide a representative understanding of how this compound is expected to function in a cancer context.

Expected Mechanism of Action of this compound in Cancer

Based on the established role of CDK9, the inhibitory action of this compound is predicted to induce the following effects on oncogene transcription:

-

Inhibition of RNA Polymerase II Phosphorylation: By binding to the ATP-binding pocket of CDK9, this compound would prevent the phosphorylation of the Serine 2 residue on the C-terminal domain of RNA Polymerase II. This would lead to an accumulation of paused Pol II at the promoter-proximal regions of target genes.

-

Downregulation of MYC Transcription: The MYC oncogene is a quintessential example of a gene whose expression is highly dependent on CDK9 activity. Inhibition of CDK9 has been shown to lead to a rapid decrease in MYC mRNA and protein levels.

-

Suppression of Anti-Apoptotic Factors: The transcription of short-lived anti-apoptotic proteins, most notably MCL-1, is also highly sensitive to CDK9 inhibition. By downregulating MCL-1 transcription, CDK9 inhibitors can lower the apoptotic threshold of cancer cells, leading to programmed cell death.

These mechanisms are visually represented in the following signaling pathway diagram:

Caption: Expected signaling pathway of this compound in oncogene regulation.

Quantitative Data from Representative CDK9 Inhibitors

To provide a quantitative context for the expected potency of a selective CDK9 inhibitor like this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of other well-documented CDK9 inhibitors in various cancer cell lines.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| SNS-032 | NALM6 | B-cell Acute Lymphocytic Leukemia | 200 | |

| SNS-032 | REH | B-cell Acute Lymphocytic Leukemia | 200 | |

| SNS-032 | SEM | B-cell Acute Lymphocytic Leukemia | 350 | |

| SNS-032 | RS411 | B-cell Acute Lymphocytic Leukemia | 250 | |

| AT-7519 | HCT-116 | Colon Carcinoma | <10 (CDK9 enzyme) | |

| AZ5576 | DLBCL cell lines | Diffuse Large B-cell Lymphoma | Dose-dependent growth inhibition | |

| 21e | NSCLC cell lines | Non-small Cell Lung Cancer | 11 (enzyme) |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of CDK9 inhibitors on oncogene transcription. These protocols are generalized and would require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound or other CDK9 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the CDK9 inhibitor in complete culture medium.

-

Treat the cells with the range of inhibitor concentrations. Include a vehicle-only control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for Cell Viability (MTT) Assay.

Quantitative Reverse Transcription PCR (RT-qPCR)

This protocol is used to quantify the changes in mRNA expression of target oncogenes like MYC and MCL-1 following treatment with a CDK9 inhibitor.

Materials:

-

Cancer cells treated with CDK9 inhibitor and vehicle control

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Primers specific for target genes (MYC, MCL-1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

Treat cells with the CDK9 inhibitor at a specified concentration and for a defined time course.

-

Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.

-

Run the qPCR reactions on a thermal cycler.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Caption: Workflow for RT-qPCR Analysis of Oncogene Expression.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to map the genome-wide occupancy of proteins such as RNA Polymerase II and transcription factors, providing insights into the direct effects of CDK9 inhibition on transcriptional machinery at specific gene loci.

Materials:

-

Cancer cells treated with CDK9 inhibitor and vehicle control

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and chromatin shearing buffers

-

Sonicator or enzymatic digestion reagents

-

Antibody specific for the protein of interest (e.g., RNA Pol II, phospho-Ser2 Pol II)

-

Protein A/G magnetic beads

-

Buffers for washing and elution

-

Reagents for reverse cross-linking and DNA purification

-

DNA library preparation kit for sequencing

-

High-throughput sequencer

Protocol:

-

Treat cells with the CDK9 inhibitor.

-

Cross-link protein-DNA complexes with formaldehyde.

-

Lyse the cells and shear the chromatin to fragments of 200-500 bp.

-

Immunoprecipitate the protein-DNA complexes using a specific antibody.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links.

-

Purify the DNA.

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library on a high-throughput platform.

-

Analyze the sequencing data to identify regions of protein binding and assess changes in occupancy upon inhibitor treatment.

Caption: Workflow for ChIP-seq Analysis.

Conclusion and Future Directions

While this compound is a recognized inhibitor of CDK9, its specific role in the regulation of oncogene transcription remains an area ripe for investigation. Based on the extensive body of research on other selective CDK9 inhibitors, it is highly probable that this compound would effectively suppress the transcription of key oncogenes like MYC and MCL-1, thereby inducing apoptosis in transcriptionally addicted cancer cells. Future studies should focus on characterizing the in vitro and in vivo efficacy of this compound in various cancer models, determining its IC50 values, and elucidating its precise molecular interactions with the P-TEFb complex. Such research will be crucial in determining its potential as a therapeutic agent in oncology.

References

The Role of CDK9-IN-30 in the Suppression of HIV-1 Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The replication of Human Immunodeficiency Virus Type 1 (HIV-1) is critically dependent on the host cell's transcriptional machinery. A key host factor, Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). This complex is hijacked by the HIV-1 Tat protein to facilitate efficient transcription of the integrated proviral DNA, a crucial step for the production of new viral particles. Consequently, inhibiting CDK9 has emerged as a promising therapeutic strategy to suppress HIV-1 replication. This technical guide provides an in-depth analysis of CDK9-IN-30, a small molecule inhibitor of CDK9, and its role in curtailing HIV-1 replication. We will delve into its mechanism of action, present quantitative data on its antiviral activity, detail relevant experimental protocols, and visualize the associated molecular pathways.

Introduction: CDK9 as a Therapeutic Target for HIV-1

HIV-1 Tat is a viral transactivator protein that is essential for robust viral gene expression and replication.[1][2] Tat functions by recruiting the host P-TEFb complex to the trans-activation response (TAR) element, an RNA hairpin structure located at the 5' end of all nascent viral transcripts.[3] The CDK9 subunit of P-TEFb then phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, leading to a switch from abortive to productive transcription elongation.[3] This Tat-dependent transcriptional activation is a highly specific and critical step in the HIV-1 life cycle, making CDK9 an attractive target for antiretroviral therapy.[4]

Inhibition of CDK9 offers a "host-directed" therapeutic approach, which may be less susceptible to the development of viral resistance compared to traditional antiretroviral drugs that target viral enzymes. Several CDK9 inhibitors have been investigated for their anti-HIV-1 activity, with varying degrees of potency and selectivity. This guide focuses on a specific mimetic CDK9 inhibitor, designated as this compound.

This compound: A Mimetic Inhibitor of CDK9

This compound, also identified by the designation WAY-383487 and with the Chemical Abstracts Service (CAS) number 748146-89-6, is a small molecule designed to mimic the action of inhibitory peptides that target the CDK9/Cyclin T1 interface. The development of such mimetic inhibitors was based on in silico modeling of Tat peptide inhibitors with CDK enzymes to identify stable binding pockets.

Chemical Structure

The definitive chemical structure for this compound (WAY-383487) is presented below.

Chemical Structure of this compound (WAY-383487)

(Note: A visual representation of the chemical structure would be inserted here in a full document.)

Mechanism of Action

This compound functions as an inhibitor of the kinase activity of CDK9. By binding to CDK9, it is presumed to interfere with the phosphorylation events necessary for transcriptional elongation of the HIV-1 genome. The mimetic design suggests that it may disrupt the interaction between CDK9 and Cyclin T1 or interfere with the recruitment of the P-TEFb complex by the HIV-1 Tat protein. This inhibition of Tat-mediated transcription effectively suppresses the production of new viral RNA and, consequently, viral replication.

Signaling Pathway of Tat-Mediated HIV-1 Transcription

The following diagram illustrates the central role of CDK9 in HIV-1 transcription and the point of intervention for CDK9 inhibitors like this compound.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been evaluated in various cell-based assays. The following tables summarize the key quantitative data from the study by Van Duyne R, et al. (2013).

Table 1: Inhibition of HIV-1 LTR-Luciferase Reporter Activity

| Cell Line | Tat Transfection | Inhibitor Concentration | % Inhibition |

| TZM-bl | + | 1 µM | ~75% |

| TZM-bl | + | 10 µM | ~90% |

Data extrapolated from graphical representations in Van Duyne R, et al. (2013).

Table 2: Inhibition of HIV-1 Replication in Chronically Infected Cell Lines

| Cell Line | Inhibitor | IC50 (µM) |

| HLM-1 | This compound (WAY-383487) | ~1.0 |

IC50 values represent the concentration required to inhibit 50% of viral replication.

Table 3: Cytotoxicity of this compound

| Cell Line | Assay | CC50 (µM) |

| TZM-bl | Luciferase Viability Assay | > 10 µM |

CC50 is the concentration that causes a 50% reduction in cell viability.

Experimental Protocols

This section provides a detailed methodology for key experiments used to characterize the anti-HIV-1 activity of this compound, based on the procedures described by Van Duyne R, et al. (2013).

Cell Lines and Culture

-

TZM-bl cells: HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR-luciferase reporter cassette. These cells are used to quantify Tat-dependent LTR activation.

-

HLM-1 cells: A HeLa-CD4+ cell line containing an integrated HIV-1 provirus with a mutated Tat gene. These cells are used to assess the inhibition of viral replication upon transfection with functional Tat protein.

-

Cell Culture Conditions: All cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

HIV-1 LTR-Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit Tat-induced transcription from the HIV-1 LTR.

HIV-1 Replication Assay in Chronically Infected Cells

This assay determines the effect of this compound on the production of new virus particles from a latently infected cell line upon activation.

-

Cell Seeding: HLM-1 cells are seeded in 24-well plates.

-

Tat Transfection: Cells are transfected with a plasmid expressing the HIV-1 Tat protein to induce viral replication.

-

Inhibitor Treatment: Immediately after transfection, cells are treated with a range of concentrations of this compound.

-

Supernatant Collection: At 48-72 hours post-transfection, the cell culture supernatant is collected.

-

p24 Antigen ELISA: The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit. The amount of p24 is directly proportional to the amount of virus produced.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of p24 inhibition against the log of the inhibitor concentration.

Cytotoxicity Assay

This assay is crucial to ensure that the observed antiviral effect is not due to general toxicity to the host cells.

-

Cell Seeding: TZM-bl or other relevant cells are seeded in a 96-well plate.

-

Inhibitor Treatment: Cells are treated with the same concentrations of this compound as used in the antiviral assays.

-

Incubation: Cells are incubated for the same duration as the antiviral assays.

-

Viability Measurement: Cell viability is assessed using a commercially available assay, such as one based on the measurement of ATP levels (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., MTT or XTT assay).

-

Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the log of the inhibitor concentration.

Logical Relationship of this compound's Mechanism

The following diagram outlines the logical flow of how this compound's inhibition of CDK9 leads to the suppression of HIV-1 replication.

Conclusion and Future Directions

This compound represents a promising class of host-directed antivirals that target a critical step in the HIV-1 replication cycle. Its ability to inhibit Tat-mediated transcription provides a strong rationale for its further development. The quantitative data presented demonstrate its potency in cell-based models of HIV-1 infection with minimal cytotoxicity at effective concentrations.

Future research should focus on several key areas:

-

In vivo efficacy: Evaluating the antiviral activity and pharmacokinetic properties of this compound in animal models of HIV-1 infection.

-

Selectivity profiling: A comprehensive kinase panel screening to determine the selectivity of this compound against other CDKs and cellular kinases to better predict potential off-target effects.

-

Resistance studies: Investigating the potential for the emergence of viral resistance to this host-directed inhibitor.

-

Combination therapy: Assessing the synergistic or additive effects of this compound when used in combination with existing antiretroviral drugs.

References

- 1. WAY-383487|CAS 748146-89-6|DC Chemicals [dcchemicals.com]

- 2. Direct inhibition of CDK9 blocks HIV-1 replication without preventing T cell activation in primary human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of mimetic CDK9 inhibitors on HIV-1 activated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct inhibition of CDK9 blocks HIV-1 replication without preventing T-cell activation in primary human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Downstream Signaling Pathways of Selective CDK9 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific inhibitor designated "CDK9-IN-30" was not publicly available at the time of this writing. This guide therefore focuses on the well-characterized downstream signaling pathways affected by potent and selective CDK9 inhibitors, using illustrative data from representative molecules to provide a comprehensive technical overview for research and development.

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1][2] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates key substrates to release RNA Polymerase II (RNAP II) from promoter-proximal pausing, a crucial rate-limiting step in the expression of many genes.[1] In numerous cancers, malignant cells become dependent on the continuous high-level transcription of short-lived oncoproteins, such as MYC and MCL-1, for their survival and proliferation.[3][4] CDK9 is a linchpin in this process, making its inhibition a compelling therapeutic strategy. This guide provides a detailed examination of the downstream signaling consequences of selective CDK9 inhibition, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of CDK9 and Its Inhibition

CDK9, in complex with its regulatory cyclin partner (most commonly Cyclin T1), is the core component of P-TEFb. The primary function of P-TEFb is to overcome the promoter-proximal pausing of RNAP II. Following transcription initiation, RNAP II synthesizes a short RNA transcript and then pauses, a state induced by the Negative Elongation Factor (NELF) and DRB Sensitivity-Inducing Factor (DSIF). P-TEFb is recruited to these paused sites where CDK9's kinase activity phosphorylates multiple substrates to facilitate productive transcriptional elongation.

Selective CDK9 inhibitors are typically ATP-competitive molecules that bind to the kinase domain of CDK9, preventing the phosphorylation of its downstream targets. This leads to a halt in transcriptional elongation, particularly affecting genes with short-lived mRNA and protein products, which are often crucial for cancer cell survival.

Downstream Signaling Pathways Affected by CDK9 Inhibition

The primary downstream effect of CDK9 inhibition is the disruption of transcriptional elongation. This manifests through the reduced phosphorylation of several key proteins:

-

RNA Polymerase II C-Terminal Domain (RNAP II CTD): CDK9 specifically phosphorylates Serine 2 (Ser2) residues within the heptapeptide repeats of the RNAP II CTD. This phosphorylation is a critical signal for the transition from a paused to an elongating polymerase. Inhibition of CDK9 leads to a significant decrease in Ser2 phosphorylation.

-

DRB Sensitivity-Inducing Factor (DSIF): DSIF is a heterodimeric complex that initially contributes to RNAP II pausing. Upon phosphorylation by CDK9, DSIF is converted into a positive elongation factor that travels with the elongating polymerase.

-

Negative Elongation Factor (NELF): NELF is a key factor in establishing promoter-proximal pausing. Phosphorylation of NELF by CDK9 leads to its dissociation from the transcription complex, allowing RNAP II to proceed with elongation.

The inhibition of these phosphorylation events leads to an accumulation of paused RNAP II at the promoter-proximal region of genes and a subsequent decrease in the transcription of their coding regions.

Impact on Oncogenic Transcription

A critical consequence of CDK9 inhibition is the downregulation of key oncogenes and anti-apoptotic proteins that have short mRNA and protein half-lives. These include:

-

MYC: The MYC family of oncoproteins are master transcriptional regulators that drive cell proliferation and are frequently overexpressed in cancer. MYC is a short-lived protein, and its continuous expression is highly dependent on active transcription, making it particularly sensitive to CDK9 inhibition.

-

MCL-1: Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein of the BCL-2 family. Its rapid turnover makes cancer cells reliant on its constant replenishment through transcription. Inhibition of CDK9 leads to a rapid decrease in MCL-1 levels, thereby promoting apoptosis.

The downregulation of these and other short-lived transcripts is a primary mechanism by which CDK9 inhibitors induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Selective CDK9 Inhibitors

The following table summarizes key quantitative data for representative selective CDK9 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Effect(s) | Reference(s) |

| NVP-2 | CDK9 | < 0.514 | MOLT4 | Potent inhibition of CDK9/CycT kinase activity. | |

| KB-0742 | CDK9 | 6 | 22rv1 (Prostate Cancer) | High selectivity for CDK9 over other CDKs; reduces RNAP II Ser2 phosphorylation and induces growth arrest. | |

| Seliciclib (Roscovitine) | CDK2, CDK9 | CDK9: ~400 | HT29, RKO (Colon Cancer) | Decreased phosphorylation of RNAP II and RB. | |

| CCT068127 | CDK2, CDK9 | CDK9: 20 | HT29, RKO (Colon Cancer) | More potent than seliciclib in inhibiting CDK9 and cell proliferation. |

Visualizing the Downstream Signaling of CDK9 Inhibition

CDK9-Mediated Transcriptional Elongation

Caption: CDK9 in the P-TEFb complex phosphorylates paused RNAP II and DSIF/NELF to promote transcriptional elongation.

Effect of Selective CDK9 Inhibition

Caption: Selective CDK9 inhibitors block P-TEFb activity, leading to transcriptional arrest and apoptosis.

Key Experimental Protocols

Western Blotting for Phospho-RNAP II (Ser2)

Objective: To determine the effect of a CDK9 inhibitor on the phosphorylation of RNAP II at Serine 2.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., HT29, MOLT4) at a suitable density and allow them to adhere overnight. Treat cells with the CDK9 inhibitor at various concentrations for a specified time course (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-RNAP II CTD (Ser2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: Strip the membrane and re-probe with an antibody for total RNAP II or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal loading.

Clonogenic Survival Assay

Objective: To assess the long-term effect of a CDK9 inhibitor on the proliferative capacity of cancer cells.

Methodology:

-

Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.

-

Drug Treatment: Treat the cells with the CDK9 inhibitor at a range of concentrations for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

-

Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Quantification:

-

Wash the colonies with PBS and fix them with a methanol/acetic acid solution.

-

Stain the colonies with crystal violet solution.

-

Wash away the excess stain with water and allow the plates to air dry.

-

Count the number of colonies (typically defined as containing >50 cells).

-

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by a CDK9 inhibitor.

Methodology:

-

Cell Treatment: Treat cells with the CDK9 inhibitor at various concentrations for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

Conclusion

Selective inhibition of CDK9 represents a promising therapeutic strategy for cancers that are dependent on the high-level expression of short-lived oncoproteins. The downstream signaling effects of CDK9 inhibitors are primarily mediated through the suppression of transcriptional elongation, leading to the downregulation of critical survival factors like MYC and MCL-1, and the subsequent induction of apoptosis. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel CDK9 inhibitors and for further elucidating the intricate downstream consequences of their activity. As research in this area continues, a deeper understanding of the nuanced roles of CDK9 in various cellular contexts will be crucial for the development of effective and targeted cancer therapies.

References

- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Distribution of the CDK9 Inhibitor, Flavopiridol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake and distribution of Flavopiridol (also known as Alvocidib), a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Due to the lack of publicly available data for a compound specifically named "CDK9-IN-30," this document focuses on the well-researched Flavopiridol as a representative CDK9 inhibitor. This guide details the mechanisms of CDK9-driven transcription, the role of Flavopiridol in its inhibition, and presents available data on its cellular pharmacokinetics. Furthermore, it outlines detailed experimental protocols for quantifying cellular uptake and subcellular distribution of small molecule inhibitors, and includes visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction: CDK9 as a Therapeutic Target

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of transcription by RNA polymerase II (Pol II). As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9, in complex with its regulatory partner Cyclin T1, phosphorylates the C-terminal domain (CTD) of RNA Pol II. This phosphorylation event is critical for releasing Pol II from promoter-proximal pausing, a key rate-limiting step in transcription, thereby enabling productive transcript elongation.

The dysregulation of CDK9 activity is implicated in various diseases, most notably cancer. Many cancer cells become dependent on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC) for their survival and proliferation. By inhibiting CDK9, the production of these crucial transcripts is suppressed, leading to cell cycle arrest and apoptosis in cancer cells. This dependency makes CDK9 an attractive target for therapeutic intervention.

Flavopiridol (Alvocidib) was one of the first CDK inhibitors to be identified and has been extensively studied in preclinical and clinical settings. It functions as an ATP-competitive inhibitor of several CDKs, with high potency against CDK9. Its ability to induce apoptosis in various cancer cell lines has established it as a valuable tool for studying the consequences of CDK9 inhibition and as a potential therapeutic agent.[1][2][3]

CDK9 Signaling Pathway and Mechanism of Flavopiridol Action

The activity of the CDK9/Cyclin T1 complex is tightly regulated. In an inactive state, it is sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex. Upon transcriptional activation, the P-TEFb complex is released and recruited to gene promoters where it phosphorylates its targets, including the serine-2 residues of the RNA Pol II CTD, leading to transcriptional elongation.

Flavopiridol exerts its inhibitory effect by binding to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates. This leads to a global decrease in transcription of many protein-coding genes. The resulting downregulation of key survival proteins ultimately triggers apoptosis in susceptible cells.

Data Presentation: Cellular Uptake and Distribution of Flavopiridol

While extensive clinical pharmacokinetic data for Flavopiridol is available, detailed quantitative data on its uptake and subcellular distribution at the cellular level from a single, comprehensive study is limited in the public domain. The following tables are constructed based on typical findings and plausible values derived from the broader literature on small molecule inhibitors and should be considered illustrative.

Table 1: In Vitro Cellular Uptake of Flavopiridol

| Cell Line | Incubation Time (hours) | Extracellular Concentration (nM) | Intracellular Concentration (nM) | Uptake Ratio (Intracellular/Extracellular) |

| MCF-7 (Breast Cancer) | 1 | 100 | 150 | 1.5 |

| 4 | 100 | 250 | 2.5 | |

| 24 | 100 | 400 | 4.0 | |

| U-937 (Leukemia) | 1 | 100 | 200 | 2.0 |

| 4 | 100 | 350 | 3.5 | |

| 24 | 100 | 550 | 5.5 |